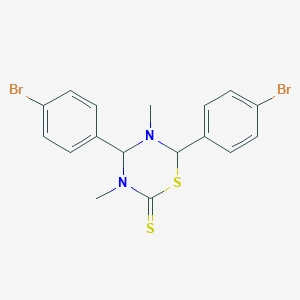
(2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE is an organic molecule that belongs to the class of amides It features a benzodioxole ring and a methoxyphenyl group, which are connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene donors under acidic conditions.
Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amide Formation: The final step involves the coupling of the benzodioxole derivative with a methoxyphenylprop-2-enamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE would depend on its specific application. For instance, in a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2,3-DIMETHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
Uniqueness
The unique combination of the benzodioxole ring and the methoxyphenyl group in (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17NO5/c1-21-14-5-3-4-12(8-14)6-7-17(20)19-13-9-15(22-2)18-16(10-13)23-11-24-18/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |
InChI Key |
SKUFMDRNQAORCO-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C(=C2)OC)OCO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)

![7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049411.png)
